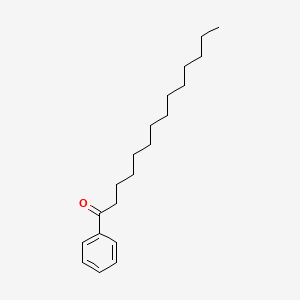
Tetradecanophenone
Overview
Description
Molecular Structure Analysis
The molecular structure of Tetradecanophenone consists of a phenyl group (C6H5) attached to a tetradecanoyl group (CO(CH2)12CH3) . The InChI string representation isInChI=1S/C20H32O/c1-2-3-4-5-6-7-8-9-10-11-15-18-20(21)19-16-13-12-14-17-19/h12-14,16-17H,2-11,15,18H2,1H3 . Physical And Chemical Properties Analysis
This compound is a solid substance . It has a molecular weight of 288.5 g/mol . The computed properties include a XLogP3-AA of 7.8, a hydrogen bond donor count of 0, a hydrogen bond acceptor count of 1, and a rotatable bond count of 13 .Scientific Research Applications
Pyrolysis and Waste Management
Tetradecanophenone, as a component in various materials, has been studied in the context of pyrolysis, particularly with materials like Tetra Pak packaging. Pyrolysis of such materials can yield different products like char, liquid, and gas, with potential applications in fuel and material recovery. The process also allows for the extraction of pure aluminum and the characterization of by-products for potential reuse (Korkmaz et al., 2009).
Environmental Cleanup Technologies
In environmental science, studies have explored the degradation of compounds similar to this compound in water, employing advanced oxidation processes. Such research is crucial for developing environmentally friendly cleanup technologies, especially for compounds only soluble in strong alkaline solutions or organic solvents (Guo et al., 2014).
Material Science and Chemistry
This compound derivatives have applications in materials science and chemistry. For instance, studies on Tetraphenylenes, related to this compound, have shown potential applications insupramolecular chemistry, asymmetric catalysis, and material science. Innovative methods for synthesizing tetraphenylenes via Pd-catalyzed C-H activation have been developed, enabling the creation of a range of substituted tetraphenylenes. This demonstrates the compound's versatility and utility in various scientific and industrial applications (Jiang et al., 2016).
Extraction and Cleanup Methods
This compound derivatives are also used in developing extraction and cleanup methods for environmental and food safety applications. For example, hemimicelles of tetradecanoate chemisorbed onto magnetic nanoparticles have been used for the single-step extraction and cleanup of bisphenol A in soft drinks. This demonstrates the compound's role in developing simple, rapid, and cost-effective sample treatment methods (Yazdinezhad et al., 2013).
Electromechanical Actuators
In the field of electromechanical actuators, compounds like Tetra(2,3-thienylene), related to this compound, have been studied for their potential as building blocks. These compounds can undergo redox-induced dimensional changes, making them suitable for single-molecule electromechanical actuators. This highlights the potential of this compound derivatives in the development of advanced materials for electronic and mechanical applications (Marsella et al., 2002).
Sorption Studies
The sorption behavior of this compound-related compounds like Tetrabromobisphenol A on materials such as multiwalled carbon nanotubes (MWCNTs) has been studied. Understanding the sorption kinetics, equilibrium, and thermodynamics of these interactions is crucial for environmental remediation and waste management applications (Fasfous et al., 2010).
Tissue Engineering and Regenerative Medicine
In the biomedical field, this compound derivatives may have indirect applications. Research in tissue engineering and regenerative medicine focuses on developing "smart" biomaterials that can actively participate in forming functional tissues, and this compound derivatives could play a role in synthesizing these materials (Furth et al., 2007).
properties
IUPAC Name |
1-phenyltetradecan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32O/c1-2-3-4-5-6-7-8-9-10-11-15-18-20(21)19-16-13-12-14-17-19/h12-14,16-17H,2-11,15,18H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXUIUVLDNRQBQJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0063496 | |
| Record name | Tetradecanophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0063496 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
4497-05-6 | |
| Record name | 1-Phenyl-1-tetradecanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4497-05-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Myristophenone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004497056 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tetradecanophenone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18795 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Tetradecanone, 1-phenyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Tetradecanophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0063496 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tetradecanophenone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.538 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MYRISTOPHENONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6Z2IU8420X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How is tetradecanophenone separated from other similar compounds in HI-EKC?
A1: this compound, being a hydrophobic molecule, interacts with free monomers of either sodium dodecyl sulfate (SDS) or cetyltrimethylammonium bromide (CTAB) in the running buffer []. This interaction influences its migration time in the electric field, allowing for separation from other alkyl aryl ketone homologues based on differences in their hydrophobicities. The elution order of the analytes can be reversed depending on the running buffer used (SDS or CTAB), providing flexibility in the separation strategy [].
Q2: What analytical advantages does using HI-EKC offer when studying this compound and similar compounds?
A2: HI-EKC offers rapid separation times, typically less than 10 minutes, and even as fast as 5 minutes for this compound and similar alkyl aryl ketones []. This speed, combined with the technique's ability to differentiate based on hydrophobicity, makes HI-EKC a valuable tool for analyzing and characterizing these types of compounds.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




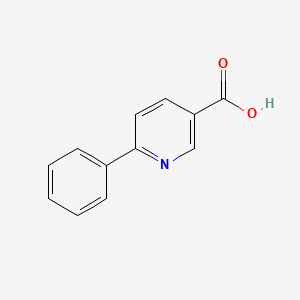


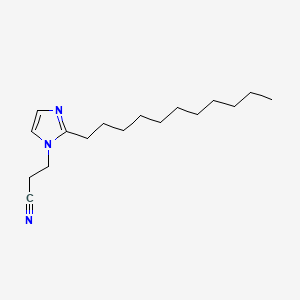

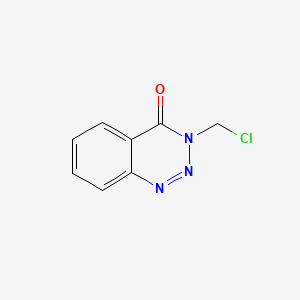
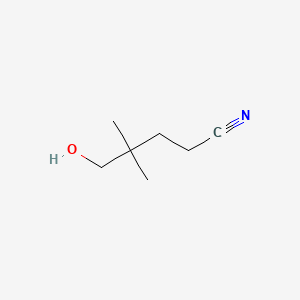




![3-[4-(Dimethylamino)phenyl]prop-2-enal](/img/structure/B1347037.png)
